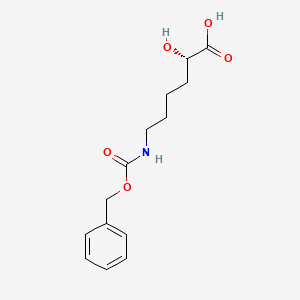
Z-Oxylysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Oxylysine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1. Enzymatic Reactions
Z-Oxylysine has been studied for its role as a substrate in enzymatic reactions, particularly in the context of lysine methyltransferases. Research indicates that this compound can undergo methylation by G9a and GLP enzymes, producing dimethylated and trimethylated derivatives. These modifications are crucial for understanding epigenetic regulation and histone modification processes .
1.2. Protein Modification
The incorporation of this compound into proteins can influence their structural and functional properties. For instance, studies have shown that hydroxylysine residues play a significant role in collagen glycosylation, affecting cellular interactions and stability of the extracellular matrix . This application is particularly relevant in tissue engineering and regenerative medicine.
Pharmaceutical Applications
2.1. Drug Development
this compound and its derivatives have been investigated for their potential as pharmaceutical agents. Their ability to modulate biological pathways makes them candidates for developing drugs targeting various diseases, including cancer and metabolic disorders . The structure-activity relationship of this compound analogs is an area of active research aimed at optimizing their therapeutic efficacy.
2.2. Bioactive Peptides
As part of bioactive peptides, this compound can contribute to the development of nutraceuticals with health benefits. These peptides have shown promise in anti-diabetic and anti-inflammatory applications, highlighting the potential for this compound in functional food products .
Material Science Applications
3.1. Nanotechnology
this compound is being explored in the field of nanotechnology for creating novel materials with enhanced properties. Its reactivity can facilitate the synthesis of nanoparticles that exhibit unique characteristics suitable for biomedical applications such as drug delivery and imaging . The incorporation of this compound into polymer matrices can improve biocompatibility and functionality.
3.2. Surface Modification
The use of this compound in surface modification techniques has been documented, particularly in enhancing the adhesion properties of biomaterials. This is critical for applications in implantable devices where biocompatibility is essential for long-term success .
Case Studies
Eigenschaften
CAS-Nummer |
59221-35-1 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5/c16-12(13(17)18)8-4-5-9-15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
USGBKNFPBNWKDC-LBPRGKRZSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O |
Key on ui other cas no. |
59221-35-1 |
Synonyme |
(N-(6)-benzyloxycarbonyl)-2-hydroxylysine (R)-isomer of Z-oxylysine N(epsilon) CBZ-L-oxylysine N(epsilon)-carbobenzoxyoxylysine Z-oxylysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















